molecular formula C10H20N2O4 B14188902 (2S)-2-{1-[(2S)-1-Ethoxy-1-oxopentan-2-yl]hydrazinyl}propanoic acid CAS No. 923587-76-2

(2S)-2-{1-[(2S)-1-Ethoxy-1-oxopentan-2-yl]hydrazinyl}propanoic acid

Cat. No.: B14188902
CAS No.: 923587-76-2
M. Wt: 232.28 g/mol
InChI Key: WQQMBWSAFCUEIS-YUMQZZPRSA-N
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Description

(2S)-2-{1-[(2S)-1-Ethoxy-1-oxopentan-2-yl]hydrazinyl}propanoic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an ethoxy group, a hydrazinyl group, and a propanoic acid moiety. Its stereochemistry is defined by the (2S) configuration, indicating the spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-{1-[(2S)-1-Ethoxy-1-oxopentan-2-yl]hydrazinyl}propanoic acid typically involves multi-step organic reactions. One common approach is the condensation of (2S)-1-ethoxy-1-oxopentan-2-yl hydrazine with (2S)-2-bromo-propanoic acid under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-{1-[(2S)-1-Ethoxy-1-oxopentan-2-yl]hydrazinyl}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the hydrazinyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted hydrazines or carboxylic acid derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2S)-2-{1-[(2S)-1-Ethoxy-1-oxopentan-2-yl]hydrazinyl}propanoic acid is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound can be used to study enzyme interactions and protein modifications. Its hydrazinyl group can form covalent bonds with specific amino acids, making it useful in probing protein structures and functions.

Medicine

In medicine, this compound has potential as a drug candidate. Its ability to interact with biological molecules makes it a promising compound for developing new therapeutics, particularly in targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer science.

Mechanism of Action

The mechanism of action of (2S)-2-{1-[(2S)-1-Ethoxy-1-oxopentan-2-yl]hydrazinyl}propanoic acid involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying cellular processes and developing targeted therapies.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-{1-[(2S)-1-Methoxy-1-oxopentan-2-yl]hydrazinyl}propanoic acid
  • (2S)-2-{1-[(2S)-1-Ethoxy-1-oxobutan-2-yl]hydrazinyl}propanoic acid
  • (2S)-2-{1-[(2S)-1-Ethoxy-1-oxopentan-2-yl]hydrazinyl}butanoic acid

Uniqueness

(2S)-2-{1-[(2S)-1-Ethoxy-1-oxopentan-2-yl]hydrazinyl}propanoic acid stands out due to its specific ethoxy and hydrazinyl groups, which confer unique reactivity and interaction profiles

Properties

CAS No.

923587-76-2

Molecular Formula

C10H20N2O4

Molecular Weight

232.28 g/mol

IUPAC Name

(2S)-2-[amino-[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoic acid

InChI

InChI=1S/C10H20N2O4/c1-4-6-8(10(15)16-5-2)12(11)7(3)9(13)14/h7-8H,4-6,11H2,1-3H3,(H,13,14)/t7-,8-/m0/s1

InChI Key

WQQMBWSAFCUEIS-YUMQZZPRSA-N

Isomeric SMILES

CCC[C@@H](C(=O)OCC)N([C@@H](C)C(=O)O)N

Canonical SMILES

CCCC(C(=O)OCC)N(C(C)C(=O)O)N

Origin of Product

United States

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